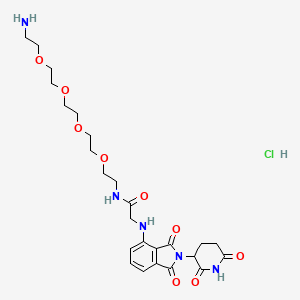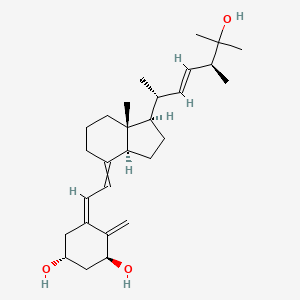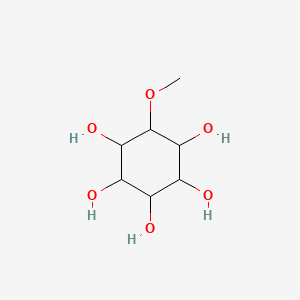![molecular formula C21H22O11 B11935512 (2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chroman-4-one](/img/structure/B11935512.png)
(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chroman-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Engeletin is a natural flavonoid compound known for its diverse physiological and pharmacological effects. It is primarily found in the leaves of Engelhardia roxburghiana and other liliaceous plants. Engeletin has garnered significant attention due to its anti-inflammatory, antioxidant, and immunomodulatory properties, making it a promising candidate for drug development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Engeletin can be synthesized through various chemical reactions involving flavonoid precursors. One common method involves the glycosylation of dihydrokaempferol with rhamnose. This reaction typically requires the presence of a glycosyl donor, such as rhamnose, and a catalyst to facilitate the glycosylation process .
Industrial Production Methods: Industrial production of engeletin often involves the extraction and purification from natural sources, such as Rhizoma Smilacis Glabrae. The process includes adsorption using macroporous resins, followed by dynamic adsorption/desorption experiments. The final purification is achieved through preparative high-performance liquid chromatography (HPLC) and silica gel chromatography, resulting in high-purity engeletin .
Analyse Chemischer Reaktionen
Types of Reactions: Engeletin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its chemical structure to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Engeletin can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles, depending on the desired modification.
Major Products: The major products formed from these reactions include various derivatives of engeletin with enhanced or modified pharmacological activities. These derivatives are often studied for their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Engeletin has a wide range of scientific research applications across various fields:
Chemistry:
- Used as a precursor for synthesizing other flavonoid compounds.
- Studied for its chemical reactivity and potential to form new derivatives with improved properties .
Biology:
- Investigated for its role in modulating biological pathways and cellular processes.
- Studied for its effects on oxidative stress and inflammation in biological systems .
Medicine:
- Potential therapeutic agent for treating diseases such as Alzheimer’s disease, cardiovascular diseases, and cancer.
- Exhibits anti-inflammatory, antioxidant, and anti-tumor properties, making it a candidate for drug development .
Industry:
- Used in the development of nutraceuticals and dietary supplements.
- Studied for its potential applications in cosmetics and skincare products due to its antioxidant properties .
Wirkmechanismus
Engeletin exerts its effects through various molecular targets and pathways:
Anti-inflammatory Action: Engeletin inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin 1β (IL-1β), and interleukin 6 (IL-6).
Antioxidant Action: Engeletin enhances the activity of antioxidant enzymes such as glutathione peroxidase (GSH-Px) and superoxide dismutase (SOD).
Neuroprotective Action: Engeletin activates the Keap1/Nrf2 signaling pathway, which plays a crucial role in protecting cells from oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
Engeletin is often compared with other flavonoid compounds due to its unique properties:
Engeletin stands out due to its potent anti-inflammatory and antioxidant activities, making it a valuable compound for various therapeutic applications.
Eigenschaften
Molekularformel |
C21H22O11 |
|---|---|
Molekulargewicht |
450.4 g/mol |
IUPAC-Name |
(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H22O11/c22-7-13-15(26)17(28)18(29)21(31-13)32-20-16(27)14-11(25)5-10(24)6-12(14)30-19(20)8-1-3-9(23)4-2-8/h1-6,13,15,17-26,28-29H,7H2/t13-,15-,17+,18+,19+,20-,21-/m0/s1 |
InChI-Schlüssel |
VWBWQPAZMNABMR-IANHLVBBSA-N |
Isomerische SMILES |
C1=CC(=CC=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)CO)O)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-6-chloro-2-[(sulfamoylamino)methyl]-2,3-dihydro-1,4-benzodioxine](/img/structure/B11935433.png)


![[3-[4-[(3-Isothiocyanatophenyl)carbamothioylamino]butylcarbamothioylamino]phenyl] thiocyanate](/img/structure/B11935461.png)
![N-[[1-[5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carbonyl]piperidin-2-yl]methyl]-1-benzofuran-4-carboxamide](/img/structure/B11935467.png)


![4-[3-(Azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B11935491.png)
![2-[2-[[5,8-dihydroxy-4-[2-(2-hydroxyethylamino)ethylamino]-9,10-dioxoanthracen-1-yl]amino]ethylamino]ethyl (Z)-hexadec-9-enoate](/img/structure/B11935498.png)
![(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B11935502.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (6aR,8aR,9R,10S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B11935511.png)



